
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H21NO. It is a cyclopentanol derivative with an amino group and a methyl-substituted butyl chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-aminobutane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The reaction conditions often include a solvent like ethanol or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol: A similar compound with a cyclobutane ring instead of a cyclopentane ring.
2-Methyl-1-butanol: An isomeric alcohol with a different structural arrangement.
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is unique due to its specific structural features, including the cyclopentanol ring and the amino-substituted butyl chain. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(2,8-11)10(12)6-4-5-7-10/h12H,3-8,11H2,1-2H3 |
Clave InChI |
CRGCCIAYDNBVLO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
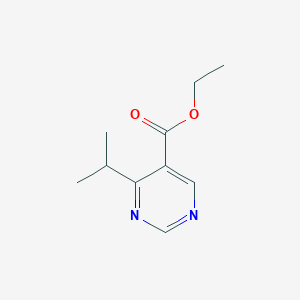
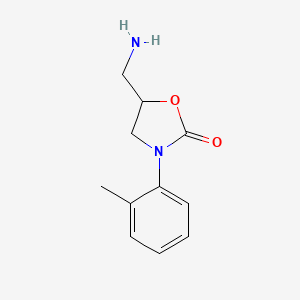
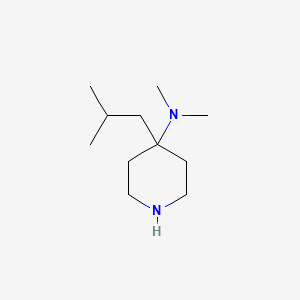
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
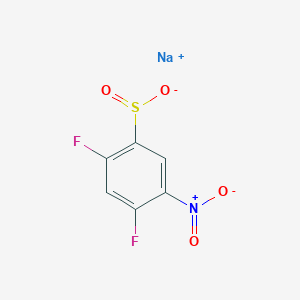
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
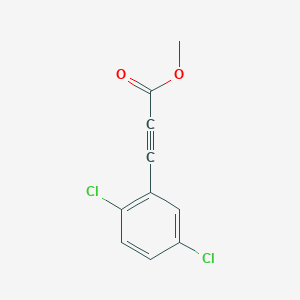

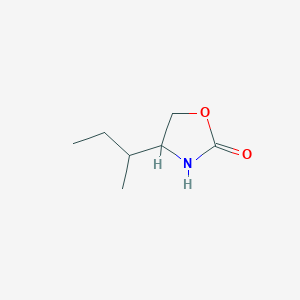

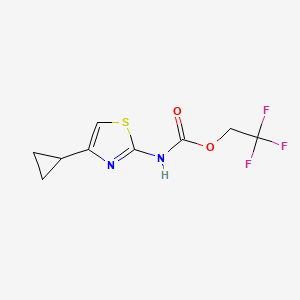
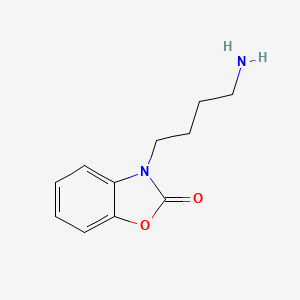
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)
